molecular formula C8H9BO3 B1340029 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- CAS No. 174671-92-2

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-

Cat. No. B1340029
CAS RN: 174671-92-2
M. Wt: 163.97 g/mol
InChI Key: XBCBZHBKJDEYCI-UHFFFAOYSA-N
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Description

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- (2,1-Bzox) is a five-membered heterocyclic compound that has a wide range of applications in the fields of science and medicine. It is a versatile compound that can be used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals.

Scientific Research Applications

Medicinal Chemistry

Benzoxaborole, as a versatile scaffold, plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry . It is also a privileged structure in medicinal chemistry due to its desirable physicochemical and drug-like properties .

Antifungal Applications

Benzoxaboroles have been widely applied as antifungal agents . For instance, the compound 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) has been discovered for the potential treatment of Onychomycosis .

Antibacterial Applications

Benzoxaboroles have also been used as antibacterial agents . They have been found to inhibit synthetases, which are essential for bacterial growth .

Antiviral Applications

Benzoxaboroles have shown potential as antiviral agents . They have been used in the synthesis of novel benzoxaborole anti-inflammatory agents (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis .

Anti-parasite Applications

Benzoxaboroles have been applied as anti-parasite agents . For example, chalcone-benzoxaborole hybrid molecules have been developed as potent antitrypanosomal agents .

Anti-inflammatory Applications

Benzoxaboroles have been used as anti-inflammatory agents . They have been used in the design and synthesis of boron-containing PDE4 inhibitors for potential dermatologic anti-inflammatory application .

Molecular Recognition

Benzoxaboroles can bind hydroxyl compounds and thus can be applied as molecular receptors for sugars and glycoconjugates .

Organic Synthesis

Benzoxaboroles are used as building blocks and protecting groups in organic synthesis . They have exceptional properties and wide applications .

properties

IUPAC Name

1-hydroxy-5-methoxy-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCBZHBKJDEYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474361
Record name 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-

CAS RN

174671-92-2
Record name 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was made from 18g in the same manner as compound 19b: mp 102-104° C.; 1H NMR (300 MHz, DMSO-d6) δ (ppm) 3.77 (s,3H), 4.91 (s, 2H), 6.88 (d, J=8.1 Hz, 1H), 6.94 (s, 1H), 7.60 (d, J=8.1 Hz, 1H), 8.95 (s, 1H); ESI-MS m/z 163 (M−H)−; HPLC purity 100%; Anal (C8HgBO3) C, H.
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C8HgBO3
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Synthesis routes and methods II

Procedure details

Dissolve 1-bromo-2-(1-ethoxy-ethoxymethyl)-4-methoxy-benzene (3.0 g, 10.3 mmol)in THF (100 mL) and cool to −78° C. Add 2.5M butyllithium in hexanes (4.6 mL, 11.4 mmol), dropwise and stir for 15 min. Add trimethylborate (2.1 g, 20.6 mmol) to the reaction mixture and warm to room temperature. Add 1N HCl (100 mL) and stir at room temperature for 2 hours. Extract three times with methylene chloride, dry the combined organic layers with sodium sulfate, filter and concentrate in vacuo to yield a crude product. Triturate with methylene chloride/hexanes to yield 680 mg (40%) of the title compound. 1H NMR (CDCl3) δ 7.65 (d, J=8.2 Hz, 1H), 6.93 (dd, J=8.2, 2.1 Hz, 1H), 6.85 (d, J=1.4 Hz, 1H), 5.06 (s, 2H), 3.86 (s, 3H).
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3 g
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hexanes
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2.1 g
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100 mL
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Yield
40%

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